![molecular formula C9H12N4S B7575114 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine
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Overview
Description
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine, also known as MTA, is a chemical compound that has been found to have potential applications in scientific research. It is a thiazolylpiperazine derivative that has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is not fully understood. However, it has been suggested that 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of protein kinase C. 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has also been shown to stimulate the production of nitric oxide, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of nuclear factor kappa B (NF-κB). 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is that it has been shown to have low toxicity in animal models. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one limitation of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the research on 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine. One direction is to further investigate its mechanism of action. This may help to identify new targets for the development of drugs for the treatment of various diseases. Another direction is to explore the potential of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need to investigate the safety and efficacy of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine in clinical trials. This will help to determine its potential as a new drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is a chemical compound that has potential applications in scientific research. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine involves the reaction of 4-methyl-2-thiocyanatobenzylamine with 1-methylpyrazol-3-amine in the presence of a base. This reaction results in the formation of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine as a white solid with a melting point of 142-144°C. The purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
Scientific Research Applications
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has also been found to inhibit the activity of protein kinase C and to stimulate the production of nitric oxide. These properties make 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-7-11-8(6-14-7)5-10-9-3-4-13(2)12-9/h3-4,6H,5H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBQFLSBYVOBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine |
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